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molecular formula C15H11N3O2S B8807682 1H-Pyrrolo[2,3-B]pyridine-4-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-B]pyridine-4-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-

Cat. No. B8807682
M. Wt: 297.3 g/mol
InChI Key: NUMXATTZBJKUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786114B2

Procedure details

To a solution of 10 g of 4-chloro-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine in 200 cm3 of N,N-dimethylacetamide, under an inert atmosphere of argon, are added 6.9 g of zinc cyanide and 1.07 g of zinc powder. After stirring for 45 minutes at a temperature in the region of 20° C., 2.4 g of PdCl2, dppf are added. The reaction medium is heated at a temperature in the region of 140° C. for 1 hour 30 minutes. After cooling, the reaction medium is filtered through Celite and then rinsed with dichloromethane. 150 cm3 of water are added to the filtrate. After separation of the phases by settling, the organic phase is dried over sodium sulfate, filtered and then concentrated under reduced pressure. After purification by flash chromatography on a column (SiO2, cyclohexane/ethyl acetate, 75/25 by volume as eluent, Ar), 8.57 g of 4-cyano-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine are obtained with the following characteristics:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
6.9 g
Type
catalyst
Reaction Step One
Name
Quantity
1.07 g
Type
catalyst
Reaction Step One
Name
PdCl2
Quantity
2.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:11]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[CH:9]=[CH:10][C:3]=12.[CH3:21][N:22](C)C(=O)C>[C-]#N.[Zn+2].[C-]#N.[Zn].Cl[Pd]Cl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[C:21]([C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:11]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[CH:9]=[CH:10][C:3]=12)#[N:22] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
zinc cyanide
Quantity
6.9 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
1.07 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
PdCl2
Quantity
2.4 g
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered through Celite
WASH
Type
WASH
Details
rinsed with dichloromethane
ADDITION
Type
ADDITION
Details
150 cm3 of water are added to the filtrate
CUSTOM
Type
CUSTOM
Details
After separation of the phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification by flash chromatography on a column (SiO2, cyclohexane/ethyl acetate, 75/25 by volume as eluent, Ar), 8.57 g of 4-cyano-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
CUSTOM
Type
CUSTOM
Details
are obtained with the following characteristics

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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